molecular formula C7H9ClN2O2 B179089 ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate CAS No. 137487-60-6

ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B179089
CAS RN: 137487-60-6
M. Wt: 188.61 g/mol
InChI Key: SJOBUQJQZHZTPG-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, also known as ECPC, is an organic compound that is used in a variety of scientific experiments and research applications. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. ECPC is used in a variety of research applications, including the synthesis of pharmaceuticals, the study of the mechanism of action of drugs, and the development of new drugs.

Scientific Research Applications

Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, such as antifungal drugs, antibiotics, and antiviral drugs. It is also used in the study of the mechanism of action of drugs, as well as the development of new drugs. ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is also used in the synthesis of organic materials, such as polymers and dyes. Finally, ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is used in the synthesis of organic catalysts and other organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate in laboratory experiments include its high yields, its low cost, and its ease of use. Furthermore, ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is a non-toxic compound, which makes it safe to use in laboratory experiments. The main limitation of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions for ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals. In addition, further research into the synthesis of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate, its solubility, and its stability could lead to new and improved uses for this compound. Finally, further research into the potential toxicity of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate could lead to new safety measures for its use in laboratory experiments.

Synthesis Methods

Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate can be synthesized via a variety of methods, including the reaction of ethyl chloroformate with 4-amino-1H-pyrazole in the presence of sodium hydroxide. This reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature. The reaction produces ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate in high yields.

properties

IUPAC Name

ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOBUQJQZHZTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567768
Record name Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137487-60-6
Record name Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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